molecular formula C18H18N2O2S2 B11992514 N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide

N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide

Cat. No.: B11992514
M. Wt: 358.5 g/mol
InChI Key: WZXXRBKHXLWUCL-XYNPZBRDSA-N
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Description

N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a penta-1,3-dienyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide typically involves the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of an appropriate thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Formation of the Penta-1,3-dienyl Chain: This is achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system.

    Coupling with Phenylacetamide: The final step involves coupling the thiazolidinone derivative with phenylacetamide under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure and reactivity.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The conjugated diene system may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E,3E,5E)-5-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide
  • N-[(1E,3E,5E)-5-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide
  • N-[(1E,3E,5E)-5-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide

Uniqueness

N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide is unique due to the presence of the ethyl group on the thiazolidinone ring, which may influence its reactivity and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H18N2O2S2

Molecular Weight

358.5 g/mol

IUPAC Name

N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)penta-1,3-dienyl]-N-phenylacetamide

InChI

InChI=1S/C18H18N2O2S2/c1-3-19-17(22)16(24-18(19)23)12-8-5-9-13-20(14(2)21)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3/b8-5+,13-9+,16-12+

InChI Key

WZXXRBKHXLWUCL-XYNPZBRDSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C=C\C=C\N(C2=CC=CC=C2)C(=O)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC=CC=CN(C2=CC=CC=C2)C(=O)C)SC1=S

Origin of Product

United States

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